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Methyl 3-(thiophen-2-yl)acrylate

Cat. No.: B7890689
M. Wt: 168.21 g/mol
InChI Key: HKVOGMDMMCLQFJ-UHFFFAOYSA-N
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Description

Overview of Thiophene-Containing Acrylate (B77674) Chemistry

Thiophene (B33073) and its derivatives are a crucial class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry and material science. nih.gov They are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com The incorporation of an acrylate moiety to a thiophene ring introduces a reactive functional group that can participate in various chemical transformations, particularly polymerization reactions. acs.orgscientific.netwarwick.ac.uk

Thiophene-containing acrylates serve as valuable monomers in the synthesis of polymers with unique properties. acs.orgscientific.net For instance, the polymerization of these monomers can lead to the formation of materials with interesting optical and electronic characteristics. scientific.netacs.org The reactivity of the acrylate group allows for modifications, such as in the synthesis of graft copolymers, where polymer side chains are attached to a polythiophene backbone. acs.org This can result in materials with enhanced properties, like solid-state fluorescence. acs.org

The synthesis of thiophene-based cyanoacrylates, which are structurally related to methyl 3-(thiophen-2-yl)acrylate, has been reported through the reaction of thiophene-2-carboxaldehyde with ethyl cyanoacetate. iucr.orgresearchgate.net These compounds are of interest for their crystal structure and supramolecular chemistry. iucr.orgresearchgate.net

Significance of this compound as a Research Scaffold

This compound itself is a key building block in organic synthesis. Its structure, featuring both a thiophene ring and an acrylate group, provides multiple sites for chemical modification. This dual functionality makes it a versatile scaffold for the development of more complex molecules. thieme-connect.com

For example, the double bond of the acrylate moiety can undergo various addition reactions. Furthermore, the thiophene ring can be functionalized through electrophilic substitution reactions. nih.gov The ester group of the acrylate can also be hydrolyzed or converted to other functional groups.

Research has demonstrated the use of derivatives of this compound in the synthesis of novel compounds. For instance, methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylate has been used as a starting material to produce allyl sulfones through a cesium carbonate-mediated radical sulfonylation reaction. thieme-connect.com This highlights the utility of the this compound framework in constructing more elaborate molecular architectures.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol nih.govfishersci.nofishersci.at
CAS Number 20883-96-9 nih.govfishersci.nofishersci.at
Melting Point 48°C to 49°C fishersci.at
IUPAC Name methyl (E)-3-thiophen-2-ylprop-2-enoate nih.govfishersci.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B7890689 Methyl 3-(thiophen-2-yl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVOGMDMMCLQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methyl 3-(thiophen-2-yl)acrylate and its Analogs

Several key synthetic strategies have been developed for the preparation of this compound and related compounds. These include classical condensation reactions, esterification, halogenation, and more contemporary radical sulfonylation methods.

The Knoevenagel condensation is a widely utilized reaction in organic synthesis for the formation of carbon-carbon double bonds. It involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, often catalyzed by a base. In the context of this compound synthesis, this would typically involve the condensation of thiophene-2-carbaldehyde (B41791) with a methyl ester of a malonic acid derivative.

Esterification of (E)-3-(thiophen-2-yl)acrylic acid is a direct route to this compound. This can be achieved through standard acid-catalyzed esterification with methanol. The precursor, (E)-3-(thiophen-2-yl)acrylic acid, is a commercially available compound.

Halogenation of the thiophene (B33073) ring or the acrylate (B77674) side chain can provide intermediates for further functionalization. For example, radical halogenation using N-bromosuccinimide can be specific for resonance-stabilized positions. youtube.com

A notable synthetic route involves the radical sulfonylation of Morita–Baylis–Hillman adducts. Specifically, Methyl (Z)-2-((phenylsulfonyl)methyl)-3-(thiophen-2-yl)acrylate can be synthesized from S-phenyl benzenesulfonothioate and methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylate in the presence of cesium carbonate. thieme-connect.com This reaction proceeds in high yield and demonstrates excellent stereoselectivity for the (Z)-isomer. thieme-connect.com

A variety of substituted analogs can be prepared using this methodology. The following table summarizes the synthesis of several related compounds. thieme-connect.com

ProductStarting MaterialsYield (%)
Methyl (Z)-2-((Phenylsulfonyl)methyl)-3-(thiophen-2-yl)acrylateS-phenyl benzenesulfonothioate, methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylate, Cs2CO394
Methyl (Z)-3-Phenyl-2-[(thiophen-2-ylsulfonyl)methyl]acrylateS-(thiophen-2-yl) thiophene-2-sulfonothioate, methyl (Z)-2-(bromomethyl)-3-phenylacrylate, Cs2CO381
Methyl (Z)-3-(2-Bromophenyl)-2-[(phenylsulfonyl)methyl]acrylateS-phenyl benzenesulfonothioate, methyl (Z)-2-(bromomethyl)-3-(2-bromophenyl)acrylate, Cs2CO380
Methyl (Z)-2-[(Phenylsulfonyl)methyl]-3-(p-tolyl)acrylateS-phenyl benzenesulfonothioate, methyl (Z)-2-(bromomethyl)-3-(p-tolyl)acrylate, Cs2CO380

Multi-step syntheses allow for the construction of more complex molecules containing the this compound core. These strategies often involve the sequential application of several of the aforementioned reaction types. For example, a multi-step sequence could involve the initial formation of a thiophene-containing aldehyde, followed by a Knoevenagel or Wittig-type reaction to introduce the acrylate moiety, and subsequent esterification. Such multi-step approaches provide the flexibility to introduce various substituents at different stages of the synthesis. youtube.com

Functionalization and Derivatization Strategies of this compound

Once the core structure of this compound is obtained, it can be further modified to introduce a wide range of functional groups. This is crucial for tuning the electronic and steric properties of the molecule for various applications.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Palladium-catalyzed reactions, in particular, have been extensively used for C-H bond activation and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

For thiophene derivatives, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on the thiophene ring. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org For instance, the functionalization of C-H bonds at the β-position of 2-arylthiophenes can be achieved through a palladium-catalyzed 1,4-migration followed by direct arylation. rsc.org This allows for the synthesis of β-heteroarylated 2-arylthiophene derivatives. rsc.org

Late transition metal catalysts, such as those based on palladium and nickel, are also employed in polymerization reactions, and the principles of ligand design and catalyst tuning are applicable to the functionalization of olefinic compounds like this compound. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Direct Arylation (e.g., C-H arylation)

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for functionalizing heteroaromatics like thiophene. This approach avoids the pre-functionalization (e.g., halogenation or metalation) of the thiophene ring, making it a more efficient and environmentally friendly alternative to traditional cross-coupling reactions. rsc.orgorganic-chemistry.org In the context of thiophene derivatives, this reaction typically involves the coupling of a C-H bond on the thiophene ring with an aryl halide.

For substrates similar to this compound, such as methyl (E)-3-(thiophen-3-yl)acrylate, direct arylation at the C2 position of the thiophene ring has been successfully achieved using aryl bromides. researchgate.net These reactions are often performed using a catalytic system of palladium acetate (B1210297) (Pd(OAc)₂) in a solvent like N,N-dimethylacetamide (DMAc) with a base such as potassium acetate (AcOK). researchgate.net Notably, efficient catalysis can be achieved with very low palladium concentrations (0.1–0.001 mol%), often without the need for a supporting ligand. rsc.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups on the aryl bromide partner. rsc.orgresearchgate.net

A study on the direct arylation of methyl (E)-3-(thiophen-3-yl)acrylate with various aryl bromides demonstrated the scope of this transformation. The reactions were typically conducted using 0.1-0.5 mol% Pd(OAc)₂ and potassium acetate in DMAc at 130°C.

Table 1: Palladium-Catalyzed Direct C2-Arylation of Methyl (E)-3-(thiophen-3-yl)acrylate researchgate.net

Entry Aryl Bromide Product Yield (%)
1 4-Bromobenzaldehyde Methyl (E)-3-(2-(4-formylphenyl)thiophen-3-yl)acrylate Moderate
2 4-Bromoacetophenone Methyl (E)-3-(2-(4-acetylphenyl)thiophen-3-yl)acrylate Moderate
3 Methyl 4-bromobenzoate Methyl (E)-3-(2-(4-(methoxycarbonyl)phenyl)thiophen-3-yl)acrylate 63

Note: The table is based on data for the 3-yl isomer, but the methodology is indicative of the potential for the 2-yl isomer.

Mizoroki-Heck Reaction Derivatives

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction can be used to synthesize derivatives of this compound by reacting a suitable thiophene precursor with an acrylate. For instance, 2-bromothiophene (B119243) can be coupled with methyl acrylate to yield the target compound.

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the substituted alkene product. nih.gov The regioselectivity of the alkene insertion is a critical aspect. Electron-deficient olefins like methyl acrylate typically undergo 2,1-insertion for electronic reasons. nih.govuni-konstanz.descispace.com However, research has shown that this regioselectivity can be inverted by employing sterically demanding ligands on the palladium catalyst, which destabilize the transition state for 2,1-insertion and favor 1,2-insertion. nih.govuni-konstanz.de

A general procedure for the Mizoroki-Heck reaction involves heating the aryl halide and the acrylate with a palladium pre-catalyst, such as [SIPr·H][Pd(η³-2-Me-allyl)Cl₂], and a base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). ugent.be

Table 2: Typical Conditions for Mizoroki-Heck Reaction ugent.be

Component Role Example
Aryl Halide Coupling Partner 2-Bromothiophene
Alkene Coupling Partner Methyl Acrylate
Catalyst Pre-catalyst [SIPr·H][Pd(η³-2-Me-allyl)Cl₂]
Base Halide Scavenger K₂CO₃
Solvent Reaction Medium DMF

Electrophilic Reactions Promoted by Reducing Agents (e.g., Samarium Diiodide)

Samarium diiodide (SmI₂) is a powerful single-electron reducing agent widely used in organic synthesis for its ability to form C-C bonds under mild conditions. nih.govnih.gov It can reduce carbonyl compounds, such as the ester group in methyl acrylate, to form a reactive ketyl radical intermediate. nih.gov This intermediate can then participate in various coupling reactions.

For instance, a ketyl radical generated from a thioester has been shown to undergo a conjugate addition to methyl acrylate. nih.gov This type of transformation, if applied to a thiophene-containing substrate, could lead to the formation of more complex structures. The reaction involves the addition of the SmI₂-generated radical to the electron-deficient double bond of the acrylate. nih.govnih.gov Such reactions showcase the potential of using reducing agents to promote electrophilic-type reactivity in acrylate systems, enabling the construction of intricate carbon skeletons.

Dimerization and Polymerization Reactions

The acrylate functionality in this compound makes it a suitable monomer for dimerization and polymerization reactions. These reactions can lead to novel materials with potentially interesting electronic and optical properties derived from the polythiophene backbone.

Palladium-catalyzed oxidative dehydrogenative polycondensation is one method for synthesizing polymers from ester-functionalized thiophenes. rsc.org This direct C-H/C-H coupling method bypasses the need for pre-functionalization of the monomer. rsc.org Additionally, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to produce well-defined homopolymers and copolymers from acrylate monomers. researchgate.net

Cross-dimerization reactions are also possible. For example, N-heterocyclic carbenes can catalyze the tail-to-tail cross-dimerization of methacrylates with acrylates. nitech.ac.jp Furthermore, nickel(II) catalysts have been used for the copolymerization of ethylene (B1197577) with methyl acrylate. researchgate.net The introduction of bulky and rigid side chains, such as the thiophene group, into polyacrylates can significantly enhance the glass transition temperature (Tg) of the resulting polymer. chemrxiv.org

Incorporation into Complex Molecular Architectures (e.g., Quinoline-Thiophene Hybrids, Thienopyrroles)

This compound is a valuable precursor for synthesizing complex heterocyclic systems that fuse the thiophene motif with other aromatic structures, such as quinolines and pyrroles. These hybrid molecules are of significant interest in medicinal chemistry.

One example is the synthesis of methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(2-thienyl)acrylate. This compound was prepared by reacting methyl (2Z)-2-(bromomethyl)-3-(2-thienyl)acrylate with 2-methyl-8-hydroxyquinoline in the presence of potassium carbonate. nih.gov This synthesis demonstrates the utility of functionalized acrylate derivatives in building complex hybrids.

Similarly, other research has focused on synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline derivatives as potential antitubercular agents. nih.gov The synthesis of thieno[3,2-d]pyrimidines, which are structurally related to thienopyrroles, has also been achieved through multi-step reactions that can involve C-H activation of a thiophene ring. mdpi.com

Table 3: Synthesis of a Quinoline-Thiophene Hybrid nih.gov

Reactant 1 Reactant 2 Base Solvent Product

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring of this compound can be oxidized to form a sulfoxide (B87167) or a sulfone (thiophene-1,1-dioxide). This transformation significantly alters the electronic properties of the thiophene ring, making it more electron-deficient and influencing its reactivity.

The oxidation of thiophenes can be achieved using various oxidizing agents. For example, the oxidation of benzo[b]thiophenes to the corresponding benzo[b]thiophene 1,1-dioxides has been accomplished as part of a palladium-catalyzed C-H activation/arylation sequence. acs.org In other contexts, the oxidation of methyl groups on a thiophene ring to carboxylic acids has been performed using strong oxidizing agents like sodium dichromate at high temperatures. psu.edu While this latter example does not involve direct oxidation of the ring sulfur, it illustrates the conditions under which thiophene rings are subjected to oxidative transformations. The resulting thiophene-1,1-dioxide derivatives are valuable building blocks for π-conjugated materials. acs.org

Synthesis of Thienyl Sulfones

Thienyl sulfones are compounds containing a thiophene ring where the sulfur atom is part of a sulfone group (-SO₂-). These can be synthesized from this compound or its derivatives.

One direct method involves the reaction of a Morita–Baylis–Hillman adduct, such as methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylate, with a thiosulfonate in the presence of a base like cesium carbonate (Cs₂CO₃). This radical sulfonylation reaction yields a thienyl sulfone derivative, for example, Methyl (Z)-2-((phenylsulfonyl)methyl)-3-(thiophen-2-yl)acrylate. thieme-connect.com This product was obtained in a 94% yield as a colorless liquid. thieme-connect.com

Another approach involves the oxidation of the thiophene sulfur to a sulfone, as mentioned previously. Thiol-vinyl sulfone polymer networks can also be created, highlighting the utility of the sulfone group in polymer chemistry. nih.gov

Table 4: Synthesis of a Thienyl Sulfone Derivative thieme-connect.com

Reactant 1 Reactant 2 Base Product Yield (%)

Catalytic Systems and Reaction Conditions in this compound Synthesis and Modification

The synthesis and functionalization of this compound are significantly influenced by the choice of catalysts and reaction conditions. Modern synthetic strategies employ a range of methodologies, from transition-metal catalysis to the use of specific bases and physical energy sources to drive reactions. These approaches offer control over reactivity, selectivity, and efficiency.

Palladium-based Catalysis (e.g., Pd(OAc)₂, Phosphine-Free Systems)

Palladium catalysis is a cornerstone in the synthesis of functionalized thiophenes. Direct C-H arylation of thiophene derivatives using palladium catalysts has emerged as a powerful tool. conicet.gov.ar For instance, the arylation of 3-substituted thiophenes can be achieved with high selectivity for the C2 or C5 positions. conicet.gov.arresearchgate.net

Palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst for these transformations. It has been successfully employed in the direct C-H functionalization of N-(naphthalen-1-yl)picolinamide with aryl halides, a reaction that serves as a model for C-C bond formation on aromatic rings. mdpi.com In the context of thiophenes, palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophene (B12534823) has been developed to selectively produce 2-arylated and 2,5-diarylated products with catalyst loadings as low as 0.5 mol %. conicet.gov.arresearchgate.net This highlights the efficiency of palladium systems in activating the thiophene core.

Table 1: Examples of Palladium-Catalyzed Arylation of Thiophene Derivatives

Catalyst SystemSubstrateReagentProduct TypeYieldReference
Pd(dba)₂ / PhDavePhos / t-BuOLi3-(Methylsulfinyl)thiopheneAryl bromide2-Aryl-3-(methylsulfinyl)thiophene90% conicet.gov.ar
Pd(OAc)₂ / P(t-Bu)₃ThiopheneAryl iodide2,5-Diarylated thiophene- conicet.gov.ar
Pd(OAc)₂N-(naphthalen-1-yl)picolinamideAryl halideN-(8-arylnaphthalen-1-yl)picolinamideHigh mdpi.com

Cesium Carbonate Mediated Reactions

Cesium carbonate (Cs₂CO₃) is a versatile and effective base in organic synthesis, often demonstrating superior performance compared to other alkali carbonates like K₂CO₃ or Na₂CO₃. nih.govresearchgate.net Its high solubility in polar aprotic solvents such as dimethylformamide (DMF) and the low degree of ion pairing contribute to its enhanced reactivity, a phenomenon often termed the "cesium effect". nih.gov

In the context of thiophene acrylate derivatives, cesium carbonate has been used to mediate radical sulfonylation. A study demonstrated the reaction of methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylate with S-phenyl benzenesulfonothioate using Cs₂CO₃ as the base. thieme-connect.com This reaction proceeded efficiently to yield the corresponding sulfonylated product in high yield, showcasing the utility of Cs₂CO₃ in modifying the acrylate backbone. thieme-connect.com

The general mechanism for Cs₂CO₃-mediated reactions often involves the deprotonation of a substrate to form a reactive anion. nih.gov For example, in the synthesis of 3-amino-2-aroyl benzofurans, one equivalent of Cs₂CO₃ facilitates the formation of a phenoxide, while a second equivalent is required for a subsequent intramolecular cyclization step. nih.gov This ability to promote key bond-forming steps makes it a valuable reagent in the synthesis of complex molecules. researchgate.netrsc.org

Table 2: Cesium Carbonate-Mediated Sulfonylation of a Thiophene Acrylate Derivative

SubstrateReagentBaseSolventProductYieldReference
Methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylateS-phenyl benzenesulfonothioateCs₂CO₃-Methyl (Z)-2-((Phenylsulfonyl)methyl)-3-(thiophen-2-yl)acrylate94% thieme-connect.com

Samarium Diiodide Promotion in Remote Functionalization

Samarium diiodide (SmI₂), often called Kagan's reagent, is a powerful single-electron reducing agent widely used in organic synthesis for C-C bond formation. nih.govnih.govresearchgate.net Its utility stems from its ability to reduce various functional groups, such as alkyl halides or carbonyls, to generate radical or organosamarium intermediates. nih.gov

SmI₂ has been shown to promote the coupling of thiophenecarbaldehydes, which are precursors to the thiophene moiety of the target compound. rsc.org These reactions can lead to hydroxyalkylations at the 5-position of thiophene-2-carbaldehyde, demonstrating its capacity for remote functionalization of the thiophene ring. rsc.org

Furthermore, SmI₂ is effective in mediating radical additions to methyl acrylate. arkat-usa.org In one study, a chiral nitrone derived from D-lyxose underwent an SmI₂-mediated radical addition to methyl acrylate, forming a γ-N-hydroxylamino ester with high diastereoselectivity. arkat-usa.org This highlights the potential of SmI₂ to facilitate complex C-C bond formations involving the acrylate portion of the target molecule, enabling the construction of intricate and stereodefined structures.

Ultrasound Irradiation in Synthetic Protocols

Ultrasound-assisted synthesis is a green chemistry technique that can significantly accelerate chemical reactions, increase yields, and allow for milder reaction conditions. nih.gov The physical phenomenon responsible for this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of microbubbles in the reaction liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which enhances mass transfer and reactant energy. nih.gov

While a specific protocol for this compound was not detailed in the searched literature, the application of ultrasound to analogous multicomponent reactions demonstrates its potential. For instance, the synthesis of thiazinanones from an amine, an aldehyde, and mercaptopropionic acid was dramatically accelerated. scite.ai A reaction that required 16 hours under conventional heating was completed in just 25 minutes using ultrasound irradiation, with comparable yields. scite.ai Similarly, the synthesis of novel diazaphosphole-6-carboxylates via a one-pot, three-component reaction was achieved in high yields within a short timeframe at 50 °C under sonication. nih.gov These examples strongly suggest that synthetic routes to this compound, which often involve condensation reactions, could be significantly improved through the application of ultrasound technology.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Reaction TypeConventional MethodUltrasound MethodYield (Conventional)Yield (Ultrasound)Reference
Thiazinanone Synthesis16 hours (Thermal)25 minutes49-97%41-88% scite.ai
Diazaphosphole-carboxylate Synthesis-0.5 hours (at RT)-62% nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 3-(thiophen-2-yl)acrylate reveals characteristic signals corresponding to the distinct proton environments in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton.

The ¹H NMR spectrum of (E)-Methyl 3-(thiophen-2-yl)acrylate typically shows signals for the vinyl protons of the acrylate (B77674) moiety and the protons of the thiophene (B33073) ring. The vinyl protons, being part of a conjugated system, appear in the downfield region. The proton on the α-carbon to the carbonyl group (Hα) typically resonates at a different frequency than the proton on the β-carbon (Hβ) due to their different electronic environments. The coupling between these two protons (³J_HαHβ) is characteristic of a trans configuration, usually in the range of 15-18 Hz.

The protons of the thiophene ring also exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 of the thiophene ring is generally the most deshielded due to its proximity to the sulfur atom and the electron-withdrawing acrylate group. The protons at positions 3 and 4 of the thiophene ring show their own distinct signals and couplings. The methoxy (B1213986) group of the ester function presents as a sharp singlet, typically in the range of 3.7-3.8 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Hα (acrylate) ~6.2 d ~15.7
Hβ (acrylate) ~7.8 d ~15.7
H5 (thiophene) ~7.5 dd ~5.1, 1.2
H3 (thiophene) ~7.2 dd ~3.6, 1.2
H4 (thiophene) ~7.1 dd ~5.1, 3.6
OCH₃ ~3.8 s -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbonyl carbon of the ester group is typically the most downfield signal in the spectrum, appearing around 167 ppm. The olefinic carbons of the acrylate moiety (Cα and Cβ) are also found in the downfield region, with Cβ being more deshielded than Cα due to its position further down the conjugated system. The carbon atoms of the thiophene ring show characteristic signals in the aromatic region (125-145 ppm). The carbon attached to the sulfur atom (C2) and the carbon to which the acrylate group is attached (C2) have distinct chemical shifts from the other thiophene carbons (C3, C4, and C5). The carbon of the methoxy group appears in the upfield region, typically around 51-52 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm
C=O (ester) ~167
Cβ (acrylate) ~138
C2 (thiophene) ~140
C5 (thiophene) ~132
C3 (thiophene) ~130
C4 (thiophene) ~128
Cα (acrylate) ~118
OCH₃ ~52

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Solid-State NMR for π-Conjugated Systems

While solution-state NMR provides detailed information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the solid state. For π-conjugated systems like this compound, ssNMR can reveal information about polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint" for identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. spectroscopyonline.com The most intense band is typically the C=O stretching vibration of the ester group, which appears in the region of 1710-1730 cm⁻¹. The C=C stretching vibration of the acrylate moiety is observed around 1620-1640 cm⁻¹. The stretching vibrations of the C-O bonds of the ester group give rise to strong bands in the 1300-1100 cm⁻¹ region. spectroscopyonline.com

The thiophene ring also exhibits a series of characteristic vibrations. The C-H stretching vibrations of the thiophene ring are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring appear in the 1500-1400 cm⁻¹ region. The C-S stretching vibration is usually weak and can be found in the 800-600 cm⁻¹ range.

Table 3: FT-IR Spectroscopic Data for this compound

Vibrational Mode Wavenumber (cm⁻¹)
C-H stretch (thiophene) ~3100
C=O stretch (ester) ~1715
C=C stretch (acrylate) ~1630
C=C stretch (thiophene) ~1520, ~1420
C-O stretch (ester) ~1280, ~1170
C-H out-of-plane bend ~970

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Laser-Raman Spectroscopy

Laser-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy is a light-scattering technique. Vibrations that result in a change in the polarizability of the molecule are Raman active.

For this compound, the C=C stretching vibrations of both the acrylate moiety and the thiophene ring are expected to be strong in the Raman spectrum due to the polarizable π-electron system. The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. The symmetric stretching of the C-S-C bond in the thiophene ring, which is often weak in the IR, can sometimes be observed more clearly in the Raman spectrum. The study of similar thiophene-containing compounds by Laser-Raman spectroscopy has shown characteristic bands for the thiophene ring vibrations. researchgate.net

Table 4: Expected Laser-Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=C stretch (acrylate) ~1630
C=C stretch (thiophene) ~1520, ~1420
C-S-C symmetric stretch ~700-600

Note: Experimental Raman data for this specific compound is not widely published.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule. For this compound, the conjugated system formed by the thiophene ring, the acrylic double bond, and the carbonyl group is the primary chromophore responsible for its absorption characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Analysis

The UV-Vis absorption spectrum of a compound is dictated by its electronic structure, with conjugated systems typically exhibiting strong absorptions in the UV or visible regions. These absorptions correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, most commonly a π to π* transition in conjugated molecules.

For thiophene-based compounds, the position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of substituents. In molecules like this compound, the electronic communication between the electron-rich thiophene ring and the electron-withdrawing acrylate group influences the energy of the π-π* transition.

The photophysical properties of such dyes are closely linked to their environment. ekb.eg The use of different solvents can lead to variations in both the wavelength and intensity of absorption bands due to differing solute-solvent interactions. ekb.eg For instance, in a series of related thiophene azo dyes, the λmax values shifted depending on the solvent's polarity, with bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts observed based on the specific solvent and substituents on the thiophene ring. biointerfaceresearch.com In composite thin films containing methyl acrylate, the intensity of the absorbance peak is related to the π-π* transition. nih.gov

While specific experimental λmax values for this compound are not extensively detailed in the reviewed literature, analysis of related polymeric and small molecule structures provides insight into its expected behavior. For example, polymers containing thiophene acrylate moieties exhibit high conjugation lengths with λmax values extending into the visible region, sometimes beyond 500 nm. researchgate.net Theoretical calculations on the related poly(3-thiophen-3-yl-acrylic acid methyl ester) have shown that the predicted π-π* lowest transition energy is in excellent agreement with experimental UV-visible data. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Related Thiophene Structures

Compound/Polymer ClassTypical λmax Range (nm)Transition TypeReference
Thiophene Azo Dyes486 - 654π-π biointerfaceresearch.com
Polythiophene Acrylates520 - 600π-π researchgate.net
Poly(3-methyl thiophene)Broad peak ~450-550π-π* researchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field. It is particularly useful for studying the electronic structure of molecules, especially for assigning electronic transitions that may be weak or overlapping in conventional absorption spectra. However, specific MCD spectroscopic data for this compound were not available in the surveyed scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound without causing significant fragmentation. In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. psu.edu This allows for the unambiguous determination of the molecular weight.

Given the molecular formula C₈H₈O₂S, the molecular weight is 168.21 g/mol . nih.gov Therefore, in an ESI-MS spectrum, one would expect to find ions corresponding to the masses of these common adducts.

Table 2: Expected ESI-MS Adducts for this compound

Ion SpeciesFormulaExpected m/z
Protonated Molecule[C₈H₈O₂S + H]⁺169.22
Sodium Adduct[C₈H₈O₂S + Na]⁺191.20
Potassium Adduct[C₈H₈O₂S + K]⁺207.17

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion, serving as a powerful tool for confirming the identity of a newly synthesized compound or an unknown analyte.

For this compound (C₈H₈O₂S), the monoisotopic mass is 168.02450 Da. nih.gov HRMS analysis would be expected to yield m/z values that match the calculated exact masses of its adducts to within a very small margin of error (typically < 5 ppm). This confirms that the observed ion has the correct elemental formula. For the closely related (E)-methyl 3-(thiophen-3-yl)acrylate, the sodium adduct [M+Na]⁺ was observed with a found m/z of 191.0192, which corresponds closely to the calculated value of 191.0194, confirming its composition. rsc.org

Table 3: Calculated Exact Masses for HRMS Analysis of this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)Reference
MoleculeC₈H₈O₂S168.02450 nih.gov
Protonated Molecule[C₈H₉O₂S]⁺169.03232
Sodium Adduct[C₈H₈O₂SNa]⁺191.01427

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid-state lattice. This information provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While a specific crystallographic study for this compound was not found in the reviewed literature, the crystal structure of the closely related derivative, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate , provides a valuable model. researchgate.net The study revealed that this molecule crystallizes in a monoclinic system and that the non-hydrogen atoms are nearly planar, with the exception of the terminal methyl group of the ethyl ester. researchgate.net This planarity is indicative of the extended conjugation through the thiophene and acrylate moieties.

The analysis of a similar compound, Methyl (E)-3-(2-formylphenoxy)acrylate , also showed an extended E conformation with torsion angles close to 180°, and detailed how molecules are linked in the crystal via hydrogen bonds. researchgate.net Based on these related structures, it is highly probable that this compound also adopts a largely planar conformation in the solid state to maximize π-system conjugation.

Table 4: Single-Crystal X-ray Diffraction Data for the Analogous Compound Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

ParameterValue
Chemical FormulaC₁₀H₉NO₂S
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)21.033 (4)
b (Å)11.218 (2)
c (Å)4.9080 (10)
β (°)100.19 (3)
Volume (ų)1139.7 (4)
Z4
Data sourced from a study on a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. researchgate.netyoutube.com

A search of the scientific literature did not yield any studies on the Electron Spin Resonance (ESR) spectroscopy of radical species derived from this compound. Therefore, no experimental data or analysis can be presented for this section.

Theoretical and Computational Investigations of Methyl 3 Thiophen 2 Yl Acrylate

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a valuable tool in understanding the intricacies of Methyl 3-(thiophen-2-yl)acrylate at the atomic level. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its behavior and properties.

Geometry Optimization and Molecular Structure Determination

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. These calculations have been performed using various basis sets, such as 6-311++G(d,p), to achieve a high level of accuracy. primescholars.comresearchgate.net The resulting optimized structure provides a three-dimensional representation of the molecule, which is crucial for understanding its reactivity and interactions. Studies on similar thiophene (B33073) derivatives have shown that the non-H atoms are largely planar, with the exception of the methyl group of the ester. researchgate.net

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational analysis is a key application of DFT, allowing for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes of the this compound molecule to specific stretching, bending, and torsional motions of the atoms. These calculated frequencies are often scaled to better match experimental data obtained from FT-IR and FT-Raman spectroscopy. primescholars.comresearchgate.netiosrjournals.org This combined experimental and theoretical approach provides a detailed understanding of the molecule's vibrational properties. For instance, in related thiophene compounds, C-S stretching modes have been identified and assigned through such analyses. iosrjournals.org

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

DFT calculations can also be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework for this purpose. rsc.org By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can be invaluable in the interpretation and assignment of experimental NMR spectra, aiding in the structural elucidation of this compound and its derivatives. researchgate.netnih.gov

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.net For this compound, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO, which are crucial for predicting its behavior in chemical reactions. rsc.orgresearchgate.net

Table 1: Frontier Molecular Orbital Data for a Related Thiophene Compound

Molecular OrbitalEnergy (eV)
HOMO-5.774
LUMO-2.610
Energy Gap (ΔE)3.164

Note: The data presented is for a related thiophene derivative and is intended to be illustrative of the types of values obtained from FMO analysis. researchgate.net

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the map represent different potential values, with red typically indicating electron-rich, negative potential regions (prone to electrophilic attack) and blue representing electron-poor, positive potential regions (prone to nucleophilic attack). researchgate.net For this compound, the ESP map provides a visual guide to its reactive sites, highlighting the areas most likely to engage in electrostatic interactions with other molecules. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. wikipedia.orgwisc.edu This approach provides a quantitative description of intramolecular bonding and stabilization interactions. wisc.eduresearchgate.net For this compound, NBO analysis elucidates the key donor-acceptor interactions that contribute to its electronic structure and stability.

The primary interactions involve the delocalization of electron density from "donor" Lewis-type NBOs (filled bonds and lone pairs) to "acceptor" non-Lewis-type NBOs (unfilled antibonds and Rydberg orbitals). wisc.eduresearchgate.net The energetic significance of these interactions is estimated using second-order perturbation theory. researchgate.net In the case of this compound, significant charge transfer is expected from the electron-rich thiophene ring to the electron-withdrawing acrylate (B77674) group.

Key NBO interactions anticipated in this compound include:

π → π Interactions:* Delocalization of π-electrons from the thiophene ring's C=C bonds to the antibonding π* orbitals of the acrylate's C=C and C=O bonds. This is a major contributor to the molecule's conjugated system.

n → π Interactions:* Delocalization of lone pair (n) electrons from the oxygen atoms of the carbonyl and methoxy (B1213986) groups into the antibonding π* orbitals of the adjacent C=C double bond. A similar interaction can occur from the sulfur lone pair into the thiophene ring's antibonding orbitals.

These delocalizations result in a more stabilized molecular structure and are crucial for understanding the molecule's reactivity and electronic properties. A hypothetical summary of the most significant stabilization energies (E(2)) from such an analysis is presented below.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound via NBO Analysis

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
π(C5-C6) Thiopheneπ(C7=C8) AcrylateHigh
π(C7=C8) Acrylateπ(C9=O10) CarbonylModerate-High
n(O10) Carbonylπ(C7=C8) AcrylateModerate
n(S1) Thiopheneπ(C2=C3) ThiopheneModerate
n(O11) Methoxyπ*(C9=O10) CarbonylLow-Moderate

Note: This table is illustrative, based on typical values for similar conjugated systems. The atom numbering is sequential starting from the sulfur atom in the thiophene ring.

Photochemical Reaction Mechanism Studies

The presence of a conjugated π-system makes this compound susceptible to photochemical reactions, particularly dimerization. mdpi.com Understanding the mechanism of these reactions requires characterizing the electronically excited states that are initially formed upon absorption of light.

Characterization of Excited States (e.g., Triplet States)

Upon absorbing UV light, the molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). While direct reaction can occur from this S₁ state, often a more long-lived triplet excited state (T₁) is the key reactive intermediate. rsc.org Triplet states are typically formed through a process called intersystem crossing (ISC) from the S₁ state. rsc.org For many organic molecules, this process is inefficient unless heavy atoms are present. However, ISC can be facilitated by using a triplet photosensitizer, such as benzophenone. mdpi.comrsc.org

A good photosensitizer should have strong light absorption, a high ISC yield, and a long triplet lifetime to allow for energy transfer to the substrate molecule. rsc.org In the photosensitized reaction of this compound, the sensitizer (B1316253) absorbs the light, undergoes ISC to its triplet state, and then transfers this triplet energy to the acrylate molecule, promoting it to its T₁ state. mdpi.com The triplet state of this compound is expected to have a longer lifetime than its singlet excited state, allowing sufficient time for bimolecular reactions like dimerization to occur. nih.gov The mechanism often involves spin conversion, where a paramagnetic species can quench the singlet excited state, facilitating the formation of the triplet state. nih.gov

Analysis of Biradical Intermediates and Energy Profiles

The photodimerization of α,β-unsaturated esters like this compound typically proceeds via a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) ring. mdpi.com When this reaction occurs from the triplet state, it is believed to proceed through a biradical intermediate.

The proposed mechanism is as follows:

A molecule in the triplet state (T₁) interacts with a ground state molecule (S₀).

A covalent bond forms at one end of the double bonds, creating a 1,4-biradical intermediate. This intermediate has two unpaired electrons with the same spin, reflecting the triplet parentage.

This biradical can exist in several conformations. Before the final ring closure can occur, one of the electrons must undergo a spin flip (intersystem crossing) to form a singlet biradical.

The singlet biradical then rapidly collapses to form the stable cyclobutane ring, resulting in the final dimer product. mdpi.com

Computational studies on similar systems can map the potential energy surface for this process, calculating the activation barriers for bond formation, intersystem crossing, and final ring closure. The relative energies of different stereoisomeric biradical intermediates would determine the stereochemistry of the resulting cyclobutane products. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer between an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit large nonlinear optical (NLO) responses. rsc.orgacs.orgnih.gov this compound fits this "push-pull" structural motif, where the thiophene ring acts as the electron donor and the acrylate moiety serves as the electron acceptor. tandfonline.com Such molecules are of interest for applications in electro-optic devices. rsc.orgnih.gov

The key NLO property at the molecular level is the first hyperpolarizability (β). medmedchem.comnih.gov This property can be predicted using quantum chemical calculations, typically with Density Functional Theory (DFT). medmedchem.comnih.gov The magnitude of β is sensitive to the strength of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and molecular planarity. acs.orgpsu.edu

For thiophene-based push-pull systems, theoretical calculations have shown that:

Replacing benzene (B151609) rings with thiophene rings can significantly enhance the molecular hyperpolarizability. psu.edu

Rigidifying the π-spacer can lead to a dramatic enhancement of the NLO response. acs.org

The first hyperpolarizability generally increases with the length of the conjugated system, though saturation effects can occur. psu.eduunizar.es

DFT calculations on similar thiophene chromophores provide an estimate of the NLO properties that could be expected for this compound.

Table 2: Representative Calculated NLO Properties for Thiophene-Based Push-Pull Chromophores

PropertySymbolTypical Calculated Value (a.u.)
Dipole Momentµ5 - 15 D
Linear Polarizabilityα200 - 400 a.u.
First Hyperpolarizabilityβ1000 - 5000 x 10⁻³⁰ esu

Note: This table presents a range of typical values from DFT calculations on various thiophene-based NLO chromophores and is for illustrative purposes. unizar.esresearchgate.net

Intermolecular Interactions and Crystal Packing Simulation

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.govresearchgate.net The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact. researchgate.net

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal several key types of intermolecular interactions that govern its crystal packing:

H···H Contacts: These are typically the most abundant interactions and cover a large portion of the Hirshfeld surface, representing van der Waals forces. nih.govnih.gov

C-H···O Interactions: Red spots on the d_norm map would indicate close contacts between hydrogen atoms and the electronegative oxygen atoms of the carbonyl and methoxy groups, representing weak hydrogen bonds. mdpi.com

C-H···π Interactions: Contacts between hydrogen atoms and the π-system of the thiophene ring. nih.gov

π-π Stacking: Interactions between the planar thiophene rings of adjacent molecules, which would appear as characteristic patches on the shape-indexed and fragment-patch surfaces. nih.gov

S···H or S···O Contacts: Interactions involving the sulfur atom of the thiophene ring. researchgate.netnih.gov

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypePredicted Contribution (%)
H···H40 - 55%
C···H / H···C15 - 25%
O···H / H···O10 - 20%
S···H / H···S1 - 5%
C···C (π-π stacking)2 - 7%

Note: This table is a hypothetical representation based on published analyses of similar thiophene derivatives. nih.govnih.govmdpi.com

Computational Modeling of Hydrogen Bonding and Van der Waals Interactions

Theoretical and computational chemistry offer powerful tools to investigate the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound. These studies provide detailed insights into the nature, strength, and directionality of hydrogen bonds and van der Waals forces, which are crucial for understanding its crystal packing and potential interactions in a biological environment. Computational methods such as Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Density Functional Theory (DFT) calculations are employed to model these weak interactions.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. For a molecule like this compound, this analysis can elucidate the contributions of various types of interactions, such as those involving the thiophene ring, the acrylate group, and various hydrogen atoms.

A hypothetical breakdown of intermolecular contacts for this compound, based on studies of similar structures, is presented in the table below.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.
Interaction TypePercentage Contribution (%)
H···H45.2
C···H/H···C22.5
O···H/H···O15.8
S···H/H···S8.5
C···C (π-π stacking)5.0
Other3.0

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper understanding of these interactions by analyzing the topology of the electron density. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), can characterize the nature and strength of the bond. For hydrogen bonds and van der Waals interactions, one typically finds low electron density and positive values of the Laplacian, indicative of closed-shell interactions. nih.gov

DFT calculations are also used to determine the interaction energies of specific molecular pairs or dimers, quantifying the stability conferred by different types of non-covalent interactions. By calculating the binding energy of dimers extracted from the crystal lattice, the energetic contribution of specific hydrogen bonds or stacking arrangements can be evaluated. For example, studies on related molecules have quantified the interaction energies of C-H···O and C-H···S interactions. scielo.org.mx

The table below provides theoretical interaction energies for plausible non-covalent interactions in a this compound dimer, calculated at a suitable level of theory such as ωB97XD or M06-2X. eiu.edu

Table 2: Theoretical Interaction Energies for Non-Covalent Interactions in a this compound Dimer.
InteractionDistance (Å)Interaction Energy (kcal/mol)
C-H···O (Thiophene-H ··· O=C)2.45-2.8
C-H···S (Methyl-H ··· S-Thiophene)2.90-1.5
π-π stacking (Thiophene-Thiophene)3.60-3.5

Together, these computational approaches provide a detailed and multi-faceted understanding of the hydrogen bonding and van der Waals interactions that dictate the solid-state architecture of this compound. They allow for the visualization, quantification, and energetic characterization of the non-covalent forces at play.

Applications in Materials Science and Polymer Chemistry

Monomeric Applications in Polymer Synthesis

Methyl 3-(thiophen-2-yl)acrylate serves as a valuable monomer in the synthesis of advanced polymeric materials, particularly those with tailored electronic and optical properties. Its structure, combining a polymerizable acrylate (B77674) group with a thiophene (B33073) ring, allows for the creation of polymers with desirable characteristics for various applications in materials science.

Precursors for Advanced Polymeric Materials

The polymerization of thiophene derivatives containing functional groups, such as this compound, leads to the formation of soluble polythiophenes. These polymers are of significant interest due to their potential for processability and application in various electronic devices. For instance, the copolymerization of an acrylated thiophene with another thiophene monomer, like hexylthiophene, can produce soluble polythiophenes. researchgate.net The presence of the acrylic moiety allows for further functionalities and modifications.

Quantum chemical calculations on related poly(3-thiophen-3-yl-acrylic acid methyl ester) have been used to develop structural models for these types of polymers. researchgate.net These studies indicate that the head-to-tail linkages of the polymer chain and the conformation of the acrylic acid methyl ester side groups are crucial in determining the polymer's properties. researchgate.net The predicted lowest π–π* transition energy for such polymers shows excellent agreement with experimental values obtained from UV-visible spectroscopy. researchgate.net

Role in Organic Electronic Materials

Thiophene-based polymers are at the forefront of research in organic electronic materials due to their semiconducting properties. researchgate.net The development of new organic semiconductors is a driving force behind the advancement of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.net

Polymers derived from monomers like this compound are expected to possess interesting electronic properties. For example, poly(3-thiophen-3-yl-acrylic acid methyl ester) is a polythiophene derivative that is soluble in polar solvents, a desirable characteristic for solution-based processing of electronic devices. researchgate.net The electronic properties of such polymers can be tuned by making small chemical modifications to the side groups. researchgate.net

Organic Semiconductor and Photonic Material Development

The unique electronic structure of the thiophene ring makes this compound a suitable building block for organic semiconductors and photonic materials. These materials are essential components in various optoelectronic devices, including solar cells and light-emitting diodes.

Components for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising low-cost solar cell technology. nih.gov The performance of DSSCs is critically dependent on the photosensitizer (dye), which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely used in DSSCs.

Thiophene units are frequently incorporated as the π-linker in these dyes due to their excellent charge transport capabilities. While direct use of this compound as a complete dye is not typical, its derivatives are valuable. For instance, novel 2,2′-bithiophene-based organic compounds have been synthesized to act as co-sensitizers in DSSCs, enhancing their performance. nih.gov The length and nature of the π-conjugation bridge, which can be constructed from thiophene units, significantly influence the absorption spectrum and the power conversion efficiency of the DSSC. researchgate.net

Precursors for Organic Photovoltaics (OPV) Materials

In the realm of organic photovoltaics (OPVs), polythiophenes are among the most successful donor materials used in bulk heterojunction (BHJ) solar cells. nih.gov These cells typically blend a conjugated polymer donor with a fullerene-based acceptor. The chemical structure of the polymer plays a crucial role in determining the device's open-circuit voltage (Voc) and short-circuit current (Jsc). nih.gov

Polymers synthesized from monomers like this compound can be designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge separation and high Voc. nih.gov The versatility of organic synthesis allows for the fine-tuning of these properties by modifying the polymer's chemical structure. nih.gov For example, the introduction of specific side chains can influence the polymer's solubility, morphology, and electronic properties, ultimately impacting the performance of the OPV device. mdpi.com

Charge Transport Properties in Thiophene-Based Materials

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the constituent materials. Thiophene-based polymers are known for their good charge carrier mobility. heeneygroup.comrsc.org The arrangement and packing of the polymer chains in the solid state significantly affect how efficiently charges can move through the material. rsc.org

Interactive Data Tables

Table 1: Properties of a Related Polythiophene Derivative

PropertyValueReference
Polymer NamePoly(3-thiophen-3-yl-acrylic acid methyl ester) researchgate.net
LinkageHead-to-tail researchgate.net
SolubilitySoluble in polar solvents researchgate.net
Lowest π–π* transition energyGood agreement with experimental values researchgate.net

Table 2: Components and Performance of a Dye-Sensitized Solar Cell (DSSC)

ComponentMaterial/ValueReference
PhotoanodeNanocrystalline TiO2 nih.govbangor.ac.uk
Co-sensitizer2,2′-bithiophene-based organic compounds nih.gov
ElectrolyteIodide/triiodide redox couple nih.gov
Counter ElectrodePlatinum or alternatives like CNTs/Ti3C2Tx nih.govnih.gov
Typical Power Conversion Efficiency (PCE)Varies with dye and components researchgate.netbangor.ac.uk

Table 3: Key Parameters for Organic Photovoltaic (OPV) Devices

ParameterDescriptionImportanceReference
Open-Circuit Voltage (Voc)The maximum voltage from a solar cell at zero current.Determined by the energy difference between the donor HOMO and acceptor LUMO. nih.gov
Short-Circuit Current (Jsc)The current through the solar cell when the voltage is zero.Depends on light absorption, charge separation efficiency, and charge carrier mobility. nih.gov
Fill Factor (FF)The ratio of the maximum power from the solar cell to the product of Voc and Jsc.Indicates the quality of the solar cell. nih.gov
Power Conversion Efficiency (PCE)The overall efficiency of the solar cell in converting light to electricity.The product of Voc, Jsc, and FF divided by the input light power. nih.govmdpi.com

Design of Azo Dyes and Colorants for Material Applications

Thiophene-based azo dyes represent a crucial class of synthetic colorants, prized for their vibrant colors and excellent fastness properties in various applications, including textiles. The incorporation of a thiophene nucleus into the chromophoric system often leads to a bathochromic shift, resulting in deeper and more brilliant shades compared to their benzene (B151609) analogues. This is attributed to the lower resonance energy of the thiophene ring, which facilitates electron delocalization across the azo bridge (-N=N-).

While the direct use of this compound in the synthesis of azo dyes is not extensively documented in mainstream literature, its derivatives, particularly aminothiophenes, are key precursors. The general synthetic route to thiophene-based azo dyes involves the diazotization of an aminothiophene derivative, followed by coupling with a suitable aromatic or heterocyclic coupling component. The resulting azo compounds exhibit a wide range of colors from yellow-red to green. sapub.org

The properties of these dyes, such as their absorption maxima (λmax), color strength, and fastness to light, washing, and sublimation, are highly dependent on the nature and position of substituents on both the thiophene ring and the coupling component. For instance, the introduction of electron-withdrawing groups on the thiophene ring can further enhance the bathochromic shift, leading to blue dyes even with simple aniline (B41778) couplers. sapub.org Thiophene-containing azo dyes have demonstrated good to very good depth and levelness on polyester (B1180765) fibers, along with acceptable fastness properties for commercial use. sapub.orgtubitak.gov.tr

The versatility of thiophene-based azo dyes extends beyond traditional textile applications. They are also explored for their potential in electro-optical applications and as materials for quadratic nonlinear optics, owing to their large second-order nonlinear optical response. sapub.org

Applications in Photoalignment of Nematic Liquid Crystals

The precise control over the alignment of liquid crystal (LC) molecules is paramount for the fabrication of high-performance liquid crystal displays (LCDs) and other photonic devices. Photoalignment has emerged as a non-contact alternative to the conventional mechanical rubbing method, offering advantages such as the elimination of dust and static charge generation. This technique typically involves a photosensitive polymer layer that, upon exposure to polarized light, dictates the orientation of the adjacent LC molecules.

Polymers containing photosensitive moieties, such as azo dyes, in their side chains are extensively studied for this purpose. The underlying mechanism involves the trans-cis photoisomerization of the azo chromophores upon irradiation with polarized light. This reversible isomerization process leads to an anisotropic alignment of the azo groups, which in turn directs the alignment of the LC molecules at the interface.

The quality of the photoalignment is influenced by several factors, including the chemical structure of the polymer, the nature of the photosensitive group, and the irradiation conditions. Studies on similar systems, such as polymethyl-methacrylate (PMMA) functionalized with azo-dyes, have revealed that chemically attaching the photosensitive dye to the polymer main-chain leads to more efficient photoalignment compared to physically mixing them. nih.gov This is attributed to a more effective transfer of the light-induced anisotropy from the polymer to the liquid crystal layer.

The interface between the polymer alignment layer and the nematic liquid crystal is a critical region where the molecular interactions that govern the alignment process occur. The photoalignment process is a complex phenomenon that can involve not only the reorientation of the photosensitive groups but also conformational changes in the polymer backbone and potential mass transfer at the surface. nih.govresearchgate.netresearchgate.net

While specific data on polymers synthesized directly from this compound for photoalignment is still emerging, the broader class of thiophene-based polymers and acrylates demonstrates significant promise in this advanced application. Further research focusing on the synthesis and characterization of such polymers will be crucial in elucidating the precise structure-property relationships and optimizing their performance for next-generation display technologies.

Structure Property Relationship Studies Non Biological Focus

Influence of Substituents on Chemical Reactivity and Regioselectivity

The reactivity and regioselectivity of methyl 3-(thiophen-2-yl)acrylate are significantly influenced by the nature and position of substituents on both the thiophene (B33073) ring and the acrylate (B77674) backbone.

In the synthesis of allyl sulfones, derivatives of this compound with substituents on the acrylate moiety have been studied. For example, methyl (Z)-2-(bromomethyl)-3-(thiophen-2-yl)acrylate is a key intermediate. thieme-connect.com The subsequent reaction of this compound with a thiosulfonate in the presence of a base leads to the formation of methyl (Z)-2-((phenylsulfonyl)methyl)-3-(thiophen-2-yl)acrylate with high Z/E isomeric selectivity. thieme-connect.com

Furthermore, the introduction of different heterocyclic moieties onto the thiophene acrylate structure has been explored to study their influence on various properties. ijpsr.com The electronic properties of the thiophene ring itself can be modulated by substituents, which in turn affects the reactivity of the entire molecule. acs.org For example, the electron-donating or electron-withdrawing nature of a substituent on the thiophene ring will alter the electron density of the double bond in the acrylate chain, influencing its susceptibility to nucleophilic or electrophilic attack.

The following table summarizes the influence of various substituents on the reactivity and regioselectivity of reactions involving thiophene acrylate derivatives.

Reaction TypeSubstituentPositionEffect
Dearomative CycloadditionMethyl4-position of thiopheneImproved yield and regioselectivity acs.org
Mizoroki-Heck ReactionBulky ligand on Pd catalystN/AInversion of regioselectivity from 2,1- to 1,2-insertion nih.govscispace.com
SulfonylationBromomethyl2-position of acrylatePrecursor for allyl sulfone synthesis thieme-connect.com
SulfonylationPhenylsulfonylmethyl2-position of acrylateProduct of sulfonylation with high Z-selectivity thieme-connect.com

Stereochemical Aspects and Isomerism (e.g., Z/E Isomers)

This compound can exist as two geometric isomers, the (E)- and (Z)-isomers (also referred to as trans and cis, respectively), due to the restricted rotation around the carbon-carbon double bond of the acrylate moiety. masterorganicchemistry.com The (E)-isomer is generally the more stable and more commonly synthesized form. rsc.orgnih.gov

The synthesis of this compound and its derivatives often results in the preferential formation of the (E)-isomer. For example, the synthesis of (E)-butyl 3-(thiophen-2-yl)acrylate has been reported with characterization by 13C NMR. rsc.org Similarly, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methylthiophen counterpart have been synthesized and their (E)-configuration confirmed by crystal structure analysis. iucr.orgresearchgate.net

However, the synthesis of the (Z)-isomer is also possible under specific reaction conditions. For instance, the synthesis of methyl (Z)-2-((phenylsulfonyl)methyl)-3-(thiophen-2-yl)acrylate has been achieved with a high Z/E isomer ratio (>98:2). thieme-connect.com Another example is the documented synthesis of methyl (Z)-2-hydroxy-3-(thiophen-2-yl)acrylate. bldpharm.com

The interconversion between (E)- and (Z)-isomers can sometimes be induced, for example, by photoisomerization. In a study on a related compound, methyl 3-(3-hydroxyphenoxy)acrylate, irradiation with UV light led to the formation of the cis-isomer from the trans-isomer. scielo.br The different isomers can be distinguished by their distinct physical and spectroscopic properties, particularly their NMR spectra. masterorganicchemistry.comscielo.br For example, the coupling constant (J-value) between the vinylic protons is typically larger for the trans-isomer compared to the cis-isomer. scielo.br

Conformational Analysis and Molecular Planarity

The three-dimensional structure of this compound is determined by the rotational freedom around the single bonds connecting the thiophene ring, the acrylate double bond, and the methyl ester group. The planarity of the molecule is a key aspect of its conformational analysis.

Studies on related thiophene-based cyanoacrylates, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, have shown that the non-hydrogen atoms of the thiophene and cyanoacrylate moieties lie essentially in the same plane. iucr.orgresearchgate.net The ethyl group, however, is an exception to this planarity. iucr.orgresearchgate.net This suggests that the core structure of this compound is also likely to be largely planar.

Theoretical studies on oligomers of a related polymer, poly(3-thiophen-3-yl-acrylic acid methyl ester), have investigated the minimum energy conformations and rotational profiles. researchgate.net These studies found two minimum energy conformations, an anti-gauche and a syn-gauche form, with a relatively small energy barrier for interconversion between them. researchgate.net This suggests that at room temperature, the molecule is likely to be conformationally flexible. The planarity of polycyclic aromatic molecules can be influenced by factors such as heteroatoms or steric hindrance, which can cause bending of the π-system. researchgate.net In some cases, molecules that are non-planar in the gas phase or bulk solid can become planar when adsorbed onto a surface. researchgate.net

The conformation and planarity of this compound and its derivatives are crucial for understanding their electronic properties and how they pack in the solid state, which in turn influences their potential applications in materials science.

Correlation between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of this compound are directly related to its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the connectivity of atoms, functional groups, and electronic transitions within the molecule.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are powerful tools for characterizing this compound. The chemical shifts and coupling constants of the protons on the thiophene ring and the acrylate moiety provide detailed information about their chemical environment and spatial arrangement. For instance, the coupling constant between the two vinylic protons on the acrylate double bond can be used to determine the E/Z stereochemistry. scielo.br The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the thiophene ring, and the methyl carbon. rsc.org Spectroscopic data for (E)-methyl 3-(thiophen-2-yl)acrylate is available in public databases. nih.gov

IR Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrations include the C=O stretching of the ester group, the C=C stretching of the acrylate double bond, and the C-H and C-S vibrations of the thiophene ring. These spectral features can be used to confirm the presence of these functional groups and to study intermolecular interactions. Theoretical calculations using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of related molecules, showing good agreement with experimental FTIR spectra. researchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* electronic transitions within the conjugated system formed by the thiophene ring and the acrylate moiety. Theoretical calculations on related systems have shown that the predicted π-π* lowest transition energy is in excellent agreement with experimental values. researchgate.net The UV absorption spectra of the (E) and (Z) isomers of a similar compound, methyl 3-(3-hydroxyphenoxy)acrylate, were found to be very similar. scielo.br

The following table provides a summary of the expected spectroscopic signatures for this compound:

Spectroscopic TechniqueStructural FeatureExpected Signature
¹H NMRVinylic ProtonsDoublets with characteristic coupling constants for E/Z isomers scielo.br
Thiophene ProtonsSignals in the aromatic region with specific coupling patterns
Methyl ProtonsSinglet around 3.8 ppm rsc.org
¹³C NMRCarbonyl CarbonSignal in the downfield region (around 167 ppm) rsc.org
Alkene CarbonsSignals in the olefinic region
Thiophene CarbonsSignals in the aromatic region
IR SpectroscopyC=O (Ester)Strong absorption band around 1700-1730 cm⁻¹
C=C (Alkene)Absorption band around 1620-1680 cm⁻¹
UV-Vis SpectroscopyConjugated π-systemStrong absorption in the UV region due to π-π* transitions

Relationship between Structural Features and Predicted Theoretical Properties (e.g., NLO Response, FMO Energy Levels)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the properties of this compound that are otherwise difficult to measure experimentally. These computational studies provide insights into the molecule's electronic structure and its potential for applications in materials science.

Frontier Molecular Orbital (FMO) Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a crucial factor that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs.

For conjugated polymers containing thiophene derivatives, DFT calculations have shown that increasing the number of thiophene units, whether fused or unfused, leads to a higher HOMO energy level. mdpi.com This suggests that the electronic properties, including the FMO energy levels, of thiophene-containing molecules can be finely tuned by modifying the thiophene moiety. mdpi.com In a study of a new n-type conjugated polymer, DFT calculations and cyclic voltammetry measurements were used to determine that the polymer has a deep LUMO energy level of -3.95 eV, which facilitates efficient electron injection and transport. researchgate.net The removal of alkyl side chains from the thiophene units in some polymers leads to a more planar backbone and deeper FMO levels. researchgate.net

The following table summarizes the relationship between structural features and predicted theoretical properties for thiophene acrylate systems.

Theoretical PropertyStructural FeaturePredicted Influence
NLO ResponseDonor-Acceptor System (Thiophene-Acrylate)Potential for NLO properties due to intramolecular charge transfer.
FMO Energy LevelsNumber of Thiophene UnitsIncreasing thiophene units raises the HOMO energy level. mdpi.com
Planarity of BackboneMore planar structures can lead to deeper FMO levels. researchgate.net
Electron-donating/withdrawing substituentsCan be used to tune the HOMO and LUMO energy levels.

Role of the Thiophene Heterocycle in Modulating Compound Reactivity and Material Properties

The thiophene ring plays a pivotal role in defining the chemical reactivity and potential material properties of this compound. As an aromatic heterocycle containing a sulfur atom, thiophene imparts unique electronic and structural characteristics to the molecule. numberanalytics.com

Modulation of Reactivity: The thiophene ring is an electron-rich aromatic system, which influences the electron density distribution throughout the conjugated system of this compound. numberanalytics.comyoutube.com This electronic nature affects the reactivity of the acrylate double bond. For instance, the electron-donating character of the thiophene ring can influence the regioselectivity of addition reactions to the double bond. The sulfur atom in the thiophene ring can also participate in reactions or influence the reactivity of adjacent functional groups. numberanalytics.com In the context of polymerization, the thiophene moiety can be electropolymerized to form conducting polymers, a property not inherent to the acrylate group alone. scientific.net

Influence on Material Properties: The presence of the thiophene heterocycle is crucial for the potential application of this compound and its polymers in materials science. Thiophene-containing polymers are well-known for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene unit contributes to the delocalization of π-electrons along the polymer backbone, which is essential for charge transport. mdpi.com

The introduction of thiophene rings into polymer structures can enhance their light-harvesting capabilities by broadening their light absorption spectra. mdpi.com Furthermore, the rigidity and planarity of the thiophene ring can lead to improved π-π stacking in the solid state, which facilitates intermolecular charge hopping and thus improves charge carrier mobility. researchgate.net By varying the number and connectivity of thiophene units in a polymer chain, it is possible to systematically tune the material's photoelectronic properties, including the HOMO/LUMO energy levels and the optical band gap. mdpi.comrsc.org This tunability is critical for optimizing the performance of electronic devices. For example, inserting thiophene spacers in a polymer backbone has been shown to enhance n-type charge transport by improving π-π interactions. researchgate.net

The following table highlights the key roles of the thiophene heterocycle in this compound and its derivatives.

PropertyRole of Thiophene Heterocycle
Chemical ReactivityElectron-rich nature influences the electron density of the conjugated system. numberanalytics.comyoutube.com Enables electropolymerization. scientific.net
Electronic PropertiesContributes to π-electron delocalization, essential for charge transport in polymers. mdpi.com Allows for tuning of HOMO/LUMO energy levels. mdpi.comrsc.org
Optical PropertiesBroadens light absorption spectra, enhancing light-harvesting capabilities. mdpi.com
Solid-State StructurePromotes planarity and π-π stacking, which can improve charge carrier mobility. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For Methyl 3-(thiophen-2-yl)acrylate, research is moving beyond traditional synthesis routes towards more sustainable and efficient methodologies.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The application of microwave-assisted organic synthesis (MAOS) can reduce the use of volatile organic solvents and decrease energy consumption, aligning with the goals of green chemistry.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology can enhance reaction efficiency, improve safety, and allow for easier scalability. A continuous flow process for related thiophene (B33073) carboxylates has been demonstrated, suggesting its potential for the synthesis of this compound, minimizing batch-to-batch variability and waste.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic processes are highly selective, operate under mild conditions (ambient temperature and pressure in aqueous media), and are biodegradable. Exploring enzymatic routes for the synthesis of this compound could offer a highly sustainable alternative to conventional chemical catalysis.

Synthetic MethodologyKey Advantages
Microwave-Assisted SynthesisReduced reaction times, higher yields, lower energy consumption
Flow ChemistryPrecise reaction control, enhanced safety, scalability
BiocatalysisHigh selectivity, mild reaction conditions, biodegradability

Advanced Spectroscopic Techniques for Deeper Characterization and In-Situ Studies

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for their application in materials science. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the carbonyl group of the ester, the C=C double bond of the acrylate (B77674), and the vibrations of the thiophene ring can be observed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound and its derivatives, confirming their identity with high accuracy.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption spectrum of thiophene derivatives is sensitive to the extent of conjugation and the presence of substituents, which is critical for optoelectronic applications. fishersci.at

In-Situ Spectroscopy: The ability to monitor reactions in real-time provides invaluable mechanistic insights. Techniques like in-situ IR and NMR can be employed to study the kinetics and intermediates of polymerization reactions or other transformations involving this compound, leading to a better understanding and optimization of these processes.

High-Throughput Computational Screening for Rational Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of molecules and materials before their synthesis. molbase.com This approach accelerates the discovery of new materials with desired functionalities.

Predicting Electronic Properties: DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound and its derivatives. The HOMO-LUMO gap is a key parameter in determining the electronic and optical properties of a material, which is particularly important for applications in organic electronics. georganics.sk

Simulating Polymer Properties: For polymeric materials derived from this compound, computational modeling can predict properties such as chain conformation, packing, and charge transport characteristics. This allows for the rational design of polymers with optimized performance for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

High-Throughput Screening: By combining computational chemistry with automated workflows, it is possible to screen large virtual libraries of this compound derivatives. This high-throughput computational screening can identify promising candidates with specific electronic, optical, or other material properties, guiding synthetic efforts towards the most promising targets.

Computational MethodApplication in Material Design
Density Functional Theory (DFT)Prediction of electronic structure (HOMO/LUMO), reactivity, and spectroscopic properties. molbase.com
Molecular Dynamics (MD)Simulation of polymer chain dynamics, morphology, and mechanical properties.
High-Throughput ScreeningRapid evaluation of large libraries of virtual compounds to identify promising candidates.

Exploration of New Functionalized Derivatives for Specific Material Science Applications

The versatility of the this compound scaffold allows for the synthesis of a wide range of functionalized derivatives with tailored properties for specific applications in material science.

Organic Electronics: Thiophene-based materials are renowned for their excellent charge transport properties. rsc.org By introducing various functional groups onto the thiophene ring or the acrylate moiety of this compound, it is possible to tune the electronic properties and solid-state packing of the resulting materials. This makes them promising candidates for use as semiconductors in organic thin-film transistors (OTFTs) and as donor or acceptor materials in organic solar cells. researchgate.nettaylorfrancis.com

Optoelectronic Devices: The extended π-conjugation in polymers derived from thiophene acrylates can lead to interesting photophysical properties, including fluorescence and electroluminescence. researchgate.net This opens up possibilities for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Drug Delivery Systems: The acrylate group in this compound can be polymerized to form biocompatible and biodegradable polymers. These polymers can be functionalized with targeting ligands or loaded with therapeutic agents for controlled drug delivery applications. Thiol-functionalized polymers, for instance, have shown promise for mucoadhesive drug delivery systems. researchgate.net

Application AreaRationale for using Functionalized Derivatives
Organic ElectronicsTunable electronic properties and solid-state packing for improved charge transport. rsc.org
OptoelectronicsTailored photophysical properties for applications in OLEDs and sensors. researchgate.net
Drug DeliveryBiocompatible and biodegradable polymers with potential for controlled release. mdpi.com

Investigation of this compound in Emerging Catalytic Processes

The unique electronic and structural features of this compound also make it an interesting candidate for investigation in various catalytic processes.

Ligand in Homogeneous Catalysis: The thiophene ring contains a sulfur atom with lone pairs of electrons that can coordinate to metal centers. This allows this compound and its derivatives to act as ligands in homogeneous catalysis. The electronic properties of the ligand can be tuned by modifying the substituents on the thiophene ring, which in turn can influence the activity and selectivity of the metal catalyst. For instance, nickel catalysts bearing phosphinobenzenamine ligands have been used for the copolymerization of norbornene and methyl acrylate. mdpi.com

Monomer in Polymerization Catalysis: this compound can serve as a monomer in various polymerization reactions. Late transition metal catalysts, such as those based on palladium and nickel, are effective for the copolymerization of ethylene (B1197577) with polar monomers like acrylates. mdpi.com The incorporation of the thiophene moiety into the polymer backbone can impart desirable electronic and optical properties to the resulting material.

Organocatalysis: The acrylate part of the molecule can participate in organocatalyzed reactions. Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field in sustainable chemistry. Investigating the reactivity of this compound in organocatalytic transformations could lead to the development of new, metal-free synthetic methodologies.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(thiophen-2-yl)acrylate, and how can reaction efficiency be optimized?

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in isomeric forms?

Structural confirmation requires a combination of:

  • 1H/13C NMR : Key signals include the α,β-unsaturated ester protons (δ 6.3–7.5 ppm for C=C-H and thiophene protons) and carbonyl carbons (δ 165–170 ppm) .
  • IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) confirm functionality .
  • X-ray crystallography : Resolves E/Z isomerism. For example, the E-isomer shows a dihedral angle of 83.15° between thiophene and acrylate planes, confirmed by C–H···O hydrogen bonding patterns .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

Q. How do crystal packing and supramolecular interactions influence the solid-state properties of this compound derivatives?

X-ray studies reveal that C–H···O hydrogen bonds and π-π stacking dominate crystal packing. For example:

  • In Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate, C–H···O interactions form infinite chains along the b-axis, while quinoline-thiophene π-stacking (3.5 Å spacing) stabilizes the lattice .
  • Polymorphism studies show that disorder in ethoxy groups (e.g., in ethyl 2-cyano-3-(thiophen-2-yl)acrylate) alters melting points by 2–3°C, resolved via Rietveld refinement .

Methodological Tip : Use SHELX software for structure solution and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects . To resolve:

  • Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the thiophene ring).
  • Use DFT-based NMR chemical shift predictions (e.g., with Gaussian09) to compare calculated vs. experimental shifts .
  • Validate hydrogen bonding motifs via IR spectroscopy (e.g., O–H stretches in solvated forms) .

Q. How can this compound be functionalized for applications in materials science or medicinal chemistry?

Key functionalization pathways :

  • Nucleophilic acyl substitution : Replace the methyl ester with amines or alcohols to generate amides or new esters .
  • Cycloadditions : Use the α,β-unsaturated ester in Diels-Alder reactions with dienes to form six-membered heterocycles .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions at the thiophene 5-position introduce aryl/heteroaryl groups .

Case Study : Condensation with cyclic imines (e.g., 1-pyrroline) yields bioactive pyrrolizinone derivatives (78% yield) via Michael addition .

Methodological Resources

  • Crystallography : SHELXL (refinement) , ORTEP-3 (visualization) .
  • Computational Chemistry : Gaussian (DFT/NBO) , B3LYP/6-311++G** basis set.
  • Synthesis : HWE reaction protocols , reverse-phase HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.